![molecular formula C25H23N3O2 B2875946 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 847377-24-6](/img/structure/B2875946.png)
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a heterocyclic compound that contains a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenyl group. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" have been studied for their potential anticancer properties. For example, Palladium(II) and Platinum(II) complexes containing benzimidazole ligands showed activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, comparable to cisplatin (Ghani & Mansour, 2011). Additionally, ruthenium(II) arene compounds with 2-aryldiazole ligands demonstrated anticancer properties through a multitarget mechanism, highlighting their potential in cancer treatment (Martínez-Alonso et al., 2014).
Receptor Antagonism
Research has also explored the receptor antagonism of related compounds, notably as 5-hydroxytryptamine (5-HT3) receptor antagonists for potential treatment of irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide showed significant potency as a 5-HT3 receptor antagonist, suggesting a promising approach for therapeutic development (Ohta et al., 1996).
Synthesis of Novel Compounds
The compound's framework has been used in the synthesis of novel heterocyclic compounds. For example, a one-pot condensation method was employed to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the compound's versatility in creating new chemical entities with potential biological activities (Kharchenko et al., 2008).
Other Applications
Additional studies have investigated the use of related compounds in various contexts, such as the development of low-cost emitters with large Stokes' shifts for luminescent materials, highlighting the compound's utility beyond pharmaceutical applications (Volpi et al., 2017).
Propiedades
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-13-11-20(12-14-21)27-17-19(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-7-3-2-4-8-18/h2-14,19H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJZKUHUKOMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.